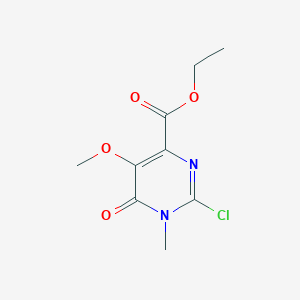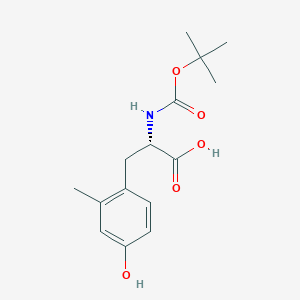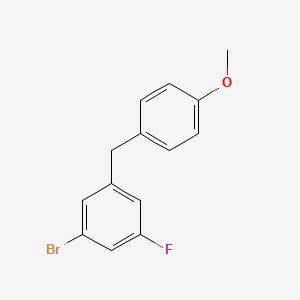![molecular formula C13H17Cl2NO2 B14020299 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde CAS No. 92019-72-2](/img/structure/B14020299.png)
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bis(2-chloroethyl)amino group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Introduction of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the mechanism of action of nitrogen mustard compounds and their effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the guanine bases in DNA. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: 4-[Bis(2-chloroethyl)amino]benzenebutyric acid.
Melphalan: 4-[Bis(2-chloroethyl)amino]phenylalanine.
Cyclophosphamide: 2-[Bis(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.
Uniqueness
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is unique due to the presence of the ethoxy group on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
92019-72-2 |
|---|---|
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C13H17Cl2NO2/c1-2-18-13-9-11(10-17)3-4-12(13)16(7-5-14)8-6-15/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
CUZYVOMMOXIGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


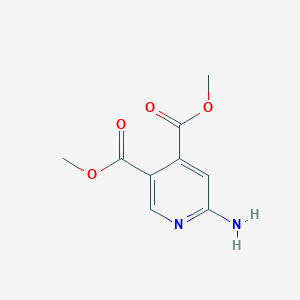
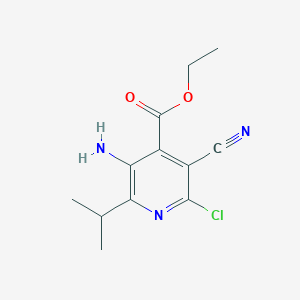
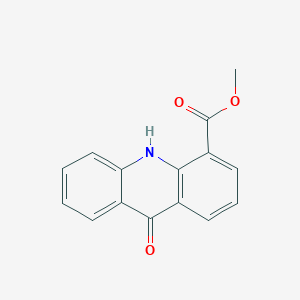
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
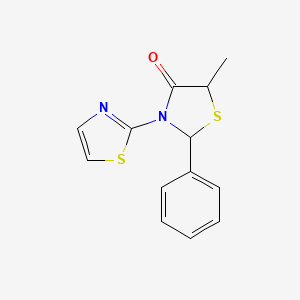
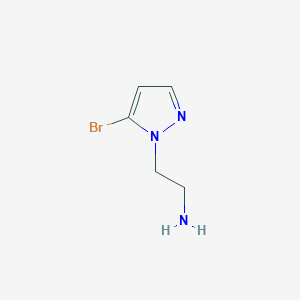

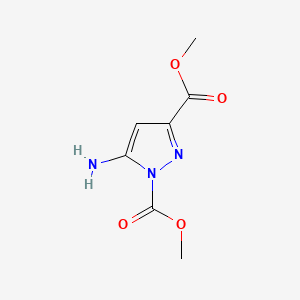

![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
